molecular formula C18H18N4O3 B11386977 5-(hydroxymethyl)-N-(2-methoxybenzyl)-2-phenyl-2H-1,2,3-triazole-4-carboxamide

5-(hydroxymethyl)-N-(2-methoxybenzyl)-2-phenyl-2H-1,2,3-triazole-4-carboxamide

Cat. No.: B11386977
M. Wt: 338.4 g/mol
InChI Key: DZTQFNVRCVUBIM-UHFFFAOYSA-N
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Description

5-(HYDROXYMETHYL)-N-[(2-METHOXYPHENYL)METHYL]-2-PHENYL-2H-1,2,3-TRIAZOLE-4-CARBOXAMIDE is a complex organic compound that belongs to the class of triazole derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development. The presence of various functional groups in this compound makes it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(HYDROXYMETHYL)-N-[(2-METHOXYPHENYL)METHYL]-2-PHENYL-2H-1,2,3-TRIAZOLE-4-CARBOXAMIDE typically involves multiple steps, starting from readily available starting materials. One common method involves the reaction of 2-phenyl-2H-1,2,3-triazole-4-carboxylic acid with hydroxymethyl and methoxyphenylmethyl groups under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under specific temperature and pressure conditions to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to optimize the reaction conditions and scale up the production. The use of high-throughput screening and optimization techniques can help in identifying the best conditions for the synthesis, ensuring consistency and efficiency in the production process.

Chemical Reactions Analysis

Types of Reactions

5-(HYDROXYMETHYL)-N-[(2-METHOXYPHENYL)METHYL]-2-PHENYL-2H-1,2,3-TRIAZOLE-4-CARBOXAMIDE undergoes various types of chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid derivative.

    Reduction: The compound can undergo reduction reactions to form different reduced derivatives.

    Substitution: The methoxyphenylmethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired product formation.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the hydroxymethyl group can lead to the formation of a carboxylic acid derivative, while substitution reactions can introduce new functional groups into the molecule.

Scientific Research Applications

5-(HYDROXYMETHYL)-N-[(2-METHOXYPHENYL)METHYL]-2-PHENYL-2H-1,2,3-TRIAZOLE-4-CARBOXAMIDE has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly for targeting specific biological pathways.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-(HYDROXYMETHYL)-N-[(2-METHOXYPHENYL)METHYL]-2-PHENYL-2H-1,2,3-TRIAZOLE-4-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact mechanism depends on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 5-(HYDROXYMETHYL)-2-METHOXYPHENYL ACETATE
  • 5-HYDROXY-2-HYDROXYMETHYL-4H-PYRAN-4-ONE
  • 2-METHOXYPHENYL ISOCYANATE

Uniqueness

What sets 5-(HYDROXYMETHYL)-N-[(2-METHOXYPHENYL)METHYL]-2-PHENYL-2H-1,2,3-TRIAZOLE-4-CARBOXAMIDE apart from similar compounds is its unique combination of functional groups, which allows it to participate in a wide range of chemical reactions and exhibit diverse biological activities. This versatility makes it a valuable compound for various scientific and industrial applications.

Properties

Molecular Formula

C18H18N4O3

Molecular Weight

338.4 g/mol

IUPAC Name

5-(hydroxymethyl)-N-[(2-methoxyphenyl)methyl]-2-phenyltriazole-4-carboxamide

InChI

InChI=1S/C18H18N4O3/c1-25-16-10-6-5-7-13(16)11-19-18(24)17-15(12-23)20-22(21-17)14-8-3-2-4-9-14/h2-10,23H,11-12H2,1H3,(H,19,24)

InChI Key

DZTQFNVRCVUBIM-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1CNC(=O)C2=NN(N=C2CO)C3=CC=CC=C3

Origin of Product

United States

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